molecular formula C10H18O2 B14667772 2-(1-Hydroxy-2-methylpropyl)cyclohexanone CAS No. 43108-68-5

2-(1-Hydroxy-2-methylpropyl)cyclohexanone

Cat. No.: B14667772
CAS No.: 43108-68-5
M. Wt: 170.25 g/mol
InChI Key: FHZKOZKYUQDWBE-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylpropyl)cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropyl)cyclohexanone can be achieved through several methods. One common approach involves the oxidation of 2-(1-Hydroxy-2-methylpropyl)cyclohexanol using oxidizing agents such as chromic acid, sodium dichromate, or hypochlorous acid . The reaction typically requires an acidic medium and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(1-Hydroxy-2-methylpropyl)cyclohexene followed by oxidation. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromic acid, sodium dichromate, hypochlorous acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexanones, substituted cyclohexanones.

Scientific Research Applications

2-(1-Hydroxy-2-methylpropyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Hydroxycyclohexanone: Similar structure but lacks the methylpropyl group.

    2-Methylcyclohexanone: Contains a methyl group but lacks the hydroxy and methylpropyl groups.

Uniqueness

2-(1-Hydroxy-2-methylpropyl)cyclohexanone is unique due to the presence of both a hydroxy group and a methylpropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-hydroxy-2-methylpropyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8,10,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZKOZKYUQDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290866
Record name 2-(1-hydroxy-2-methylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43108-68-5
Record name NSC71563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-hydroxy-2-methylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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